molecular formula C10H11F3O3 B13276594 5-tert-Butyl-2-(trifluoromethyl)furan-3-carboxylic acid

5-tert-Butyl-2-(trifluoromethyl)furan-3-carboxylic acid

Cat. No.: B13276594
M. Wt: 236.19 g/mol
InChI Key: NSTPPTVQOZVQGZ-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-(trifluoromethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C10H11F3O3 It is a derivative of furan, a heterocyclic organic compound, and contains both a tert-butyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-(trifluoromethyl)furan-3-carboxylic acid typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a furan ring. One common method is through the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction involves the coupling of a boronic acid derivative with a halogenated furan under the catalysis of palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-tert-Butyl-2-(trifluoromethyl)furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-(trifluoromethyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the furan ring can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl-2-(trifluoromethyl)furan-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical and agrochemical applications, where these properties can enhance the efficacy and safety of the final products.

Properties

Molecular Formula

C10H11F3O3

Molecular Weight

236.19 g/mol

IUPAC Name

5-tert-butyl-2-(trifluoromethyl)furan-3-carboxylic acid

InChI

InChI=1S/C10H11F3O3/c1-9(2,3)6-4-5(8(14)15)7(16-6)10(11,12)13/h4H,1-3H3,(H,14,15)

InChI Key

NSTPPTVQOZVQGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)C(F)(F)F)C(=O)O

Origin of Product

United States

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